molecular formula C18H15FN4O2 B10998011 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B10998011
M. Wt: 338.3 g/mol
InChI Key: PTTQJVZKSSQMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that features a pyridazinone core substituted with a fluorophenyl group and a pyridinylacetamide moiety

Preparation Methods

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the pyridinylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyridazinone core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyridinylacetamide groups. Similar compounds include:

    2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide: Differing by the substitution of a chlorine atom instead of fluorine.

    2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide: Featuring a methyl group instead of fluorine.

    2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide: Substituted with a bromine atom instead of fluorine.

These comparisons highlight the impact of different substituents on the chemical and biological properties of the compounds.

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a novel organic molecule that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN3O4C_{20}H_{18}FN_{3}O_{4} with a molecular weight of 383.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and an acetamide moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC20H18FN3O4
Molecular Weight383.4 g/mol
IUPAC NameN-(6-methylpyridin-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
InChI KeyFTYOBDSZPVJVDM-UHFFFAOYSA-N

The biological activity of the compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing signaling pathways that govern cell proliferation and apoptosis.
  • Gene Expression : The compound may alter gene expression patterns associated with disease progression, particularly in cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyridazinone compounds possess significant anticancer properties. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as HepG2 and MDA-MB-231. The mechanism often involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways.

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against various bacterial strains. The presence of the fluorophenyl group is believed to enhance the compound's interaction with microbial targets.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of related compounds on a panel of cancer cell lines. The results indicated low IC50 values, suggesting potent activity against various tumor types (Table 1).
    Cell LineIC50 (μM)
    HepG21.30
    MDA-MB-2310.85
    A27801.00
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to significant increases in apoptosis rates in HepG2 cells, indicating its potential as an anticancer agent.
  • Synergistic Effects : Combination studies showed that co-treatment with standard chemotherapeutics like Taxol enhanced the efficacy of the compound, suggesting potential for use in combination therapies.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C18H15FN4O2/c1-12-3-2-4-16(20-12)21-17(24)11-23-18(25)10-9-15(22-23)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,24)

InChI Key

PTTQJVZKSSQMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.